>3,000-Fold Greater Potency of DX2-201 vs. Metformin in Galactose-Forced OXPHOS Conditions
In a galactose-containing medium that forces cancer cells to rely on OXPHOS for survival, DX2-201 demonstrated an IC50 of 0.31 μM, whereas metformin exhibited an IC50 of 1,000 μM, representing a >3,000-fold increase in potency for DX2-201 [1].
| Evidence Dimension | Cytotoxicity IC50 under OXPHOS-dependent conditions |
|---|---|
| Target Compound Data | IC50 = 0.31 μM |
| Comparator Or Baseline | Metformin: IC50 = 1,000 μM |
| Quantified Difference | >3,000-fold greater potency |
| Conditions | MIA PaCa-2 pancreatic cancer cells cultured in galactose-containing medium for 7 days; MTT assay |
Why This Matters
This profound potency differential ensures that DX2-201, unlike metformin, can achieve meaningful OXPHOS inhibition at low nanomolar concentrations, critical for achieving robust target engagement in vitro and in vivo without off-target toxicity at high micromolar doses.
- [1] Xu, Y., et al. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer. ACS Pharmacology & Translational Science. 2023, 6(8), 1164–1181. View Source
